molecular formula C15H17ClN4O2S2 B3008395 N-{[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide CAS No. 338422-31-4

N-{[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide

Cat. No. B3008395
CAS RN: 338422-31-4
M. Wt: 384.9
InChI Key: TXPVVWMGPNAERL-UHFFFAOYSA-N
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Description

The compound "N-{[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests that it may have potential as a pharmacological agent, given the presence of a 1,2,4-triazole ring, a moiety known for its anticancer properties, as well as the allyl groups which could contribute to its biological activity.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves the reaction of aminoguanidines with an appropriate phenylglyoxal hydrate in glacial acetic acid . This method has been used to create a series of novel compounds with variations in the aryl moiety, which significantly affects their biological activity. For instance, the introduction of a naphthyl moiety has been shown to enhance anticancer activity .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial in determining their biological activity. For example, the crystal structure of a related compound, N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide, reveals that the indazole system is almost planar and nearly perpendicular to the allyl chain . Such structural features can influence the interaction of these compounds with biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of "N-{[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide" are not detailed in the provided papers, the reactivity of the sulfonamide group and the triazole ring are well-known. The sulfonamide group can engage in hydrogen bonding, which is essential for its biological activity, and the triazole ring can participate in various chemical reactions due to its three nitrogen atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For instance, the presence of substituents like trifluoromethyl groups can affect the lipophilicity and metabolic stability of these compounds . The metabolic stability of certain derivatives has been enhanced by the introduction of specific aryl moieties, which is an important consideration for drug development .

Scientific Research Applications

Triazole Derivatives in Drug Development

Novel Triazole Derivatives A Patent Review (2008 – 2011)

Triazoles have been recognized for their significant role in new drug development due to their wide range of biological activities. Their structural variations offer potential in creating new pharmaceuticals with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The preparation of triazole derivatives is a key focus, with the need for new, more efficient methods that consider sustainability and green chemistry practices. The challenges of emerging diseases and drug-resistant bacteria underscore the importance of developing new prototypes to address these issues (Ferreira et al., 2013).

Antimicrobial and Antifungal Activities

Biological Features of New 1,2,4-Triazole Derivatives

The search for biologically active 1,2,4-triazoles has identified compounds with antimicrobial, antifungal, antioxidant, and anti-inflammatory activities. The review highlights the potential of 1,2,4-triazole derivatives in addressing various diseases and emphasizes the importance of continued chemical modeling and synthesis for discovering new therapeutic agents (Ohloblina, 2022).

Synthesis and Chemical Properties

Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles

The review discusses various synthetic routes for 1,4-disubstituted 1,2,3-triazoles, highlighting their importance in pharmaceutical chemistry and drug discovery. The diversity of biological activities associated with 1,2,3-triazoles underscores their potential as scaffolds in the development of new biologically active compounds (Kaushik et al., 2019).

Applications Beyond Pharmaceuticals

Amino-1,2,4-triazoles in Fine Organic Synthesis

This review summarizes the industrial use of 3- and 4-amino-1,2,4-triazoles as basic raw materials in the fine organic synthesis industry. Their application in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives demonstrates the versatility of triazole derivatives beyond pharmaceutical applications, highlighting their role in various industries (Nazarov et al., 2021).

properties

IUPAC Name

4-chloro-N-[(4-prop-2-enyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2S2/c1-3-9-20-14(18-19-15(20)23-10-4-2)11-17-24(21,22)13-7-5-12(16)6-8-13/h3-8,17H,1-2,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPVVWMGPNAERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC=C)CNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide

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